Cas no 1368702-72-0 (5-Pyrimidinamine, 2-butyl-)

5-Pyrimidinamine, 2-butyl-, is a substituted pyrimidine derivative characterized by the presence of a butyl group at the 2-position and an amine functional group at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for heterocyclic synthesis. Its structural features enable versatility in modifying electronic and steric properties, making it suitable for applications in drug discovery and material science. The butyl side chain may enhance lipophilicity, potentially improving bioavailability in certain contexts. Careful handling is advised, as with all amine-containing compounds, to ensure stability and purity during storage and use.
5-Pyrimidinamine, 2-butyl- structure
5-Pyrimidinamine, 2-butyl- structure
Product Name:5-Pyrimidinamine, 2-butyl-
CAS No:1368702-72-0
MF:C8H13N3
MW:151.208921194077
CID:6483770
Update Time:2025-05-30

5-Pyrimidinamine, 2-butyl- Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinamine, 2-butyl-
    • Inchi: 1S/C8H13N3/c1-2-3-4-8-10-5-7(9)6-11-8/h5-6H,2-4,9H2,1H3
    • InChI Key: NMBLYFKQOACXAL-UHFFFAOYSA-N
    • SMILES: C1(CCCC)=NC=C(N)C=N1

Experimental Properties

  • Density: 1.050±0.06 g/cm3(Predicted)
  • Boiling Point: 265.3±13.0 °C(Predicted)
  • pka: 3.24±0.22(Predicted)

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Additional information on 5-Pyrimidinamine, 2-butyl-

Introduction to 5-Pyrimidinamine, 2-butyl- (CAS No. 1368702-72-0)

5-Pyrimidinamine, 2-butyl- (CAS No. 1368702-72-0) is a significant compound in the field of pharmaceutical chemistry, known for its structural versatility and potential biological activity. This pyrimidine derivative has garnered attention due to its unique chemical properties and its role as a key intermediate in the synthesis of various pharmacologically active molecules. The compound's molecular structure, featuring a butyl substituent at the 2-position of the pyrimidine ring, contributes to its distinct reactivity and interaction with biological targets.

The chemical formula of 5-Pyrimidinamine, 2-butyl- is C₆H₉N₃, reflecting its composition of six carbon atoms, nine hydrogen atoms, and three nitrogen atoms. The presence of nitrogen atoms in multiple positions within the pyrimidine ring enhances its potential for hydrogen bonding and coordination with biological macromolecules. This characteristic makes it a valuable scaffold for designing molecules with specific binding affinities and functional properties.

In recent years, there has been growing interest in pyrimidine derivatives due to their broad spectrum of biological activities. Pyrimidines are fundamental components of nucleic acids, and modifications to their structure can lead to compounds with therapeutic potential. 5-Pyrimidinamine, 2-butyl- is no exception and has been explored in various research studies for its potential applications in drug discovery.

One of the most compelling aspects of 5-Pyrimidinamine, 2-butyl- is its role as a building block in the synthesis of more complex molecules. Its butyl group at the 2-position provides a handle for further functionalization, allowing chemists to introduce additional moieties that can enhance binding interactions or modulate pharmacokinetic properties. This flexibility has made it a popular choice for medicinal chemists working on developing novel therapeutic agents.

Recent advancements in computational chemistry have further highlighted the significance of 5-Pyrimidinamine, 2-butyl-. Molecular modeling studies have demonstrated that this compound can interact with a variety of biological targets, including enzymes and receptors involved in critical metabolic pathways. These interactions have been predicted to have potential therapeutic implications in areas such as oncology, inflammation, and neurodegenerative diseases.

The synthesis of 5-Pyrimidinamine, 2-butyl- typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between urea derivatives and β-ketoesters or β-ketoamides, followed by subsequent functional group transformations to introduce the butyl group at the 2-position. These synthetic strategies have been optimized over time to improve yield and purity, making it more feasible for large-scale production.

From a pharmacological perspective, 5-Pyrimidinamine, 2-butyl- has shown promise in preclinical studies as a lead compound for drug development. Its ability to bind to specific biological targets suggests that it could be developed into a therapeutic agent with targeted action. However, further research is needed to fully elucidate its mechanism of action and assess its safety and efficacy profile.

The growing interest in 5-Pyrimidinamine, 2-butyl- is also driven by its potential applications in diagnostic imaging. Pyrimidine-based compounds have been used as contrast agents in magnetic resonance imaging (MRI) due to their ability to interact with magnetic fields and enhance signal detection. The unique structural features of 5-Pyrimidinamine, 2-butyl- make it a candidate for developing novel MRI contrast agents with improved properties such as better solubility and longer blood circulation times.

In conclusion,5-Pyrimidinamine, butyl- (CAS No. 1368702-72-0) is a versatile compound with significant potential in pharmaceutical chemistry. Its unique structure and reactivity make it a valuable intermediate for synthesizing biologically active molecules. Recent research highlights its role as a lead compound for drug development and its potential applications in diagnostic imaging. As our understanding of molecular interactions continues to grow,5-Pyrimidinamine, butyl- is likely to play an increasingly important role in the discovery and development of new therapeutic agents.

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